molecular formula C11H9BrO2 B1384092 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid CAS No. 2060042-54-6

3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No. B1384092
M. Wt: 253.09 g/mol
InChI Key: MHMSPPNJUVPCGT-UHFFFAOYSA-N
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Description

“3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid”, also known as BICA acid, is a cyclopropane-containing indene derivative. It has a molecular weight of 253.1 . The compound is in the form of a powder and is typically stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid . The InChI code is 1S/C11H9BrO2/c12-6-2-1-5-3-8-9(7(5)4-6)10(8)11(13)14/h1-2,4,8-10H,3H2,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Research has shown the synthesis of various derivatives of 1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid, indicating its versatility in chemical synthesis. For instance, studies have explored the synthesis of tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, which are doubly constrained ACC derivatives, through cyclopropanation processes. This synthesis contributes to the understanding of heterocyclic chemistry and the development of new types of heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

  • Studies have also been conducted on the synthesis of analogues of 3-oxo-1H-indene-1-carboxylic acid, which is closely related to the structure of 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid. This research has optimized bromination process conditions and achieved high yields, contributing to the field of fine chemical intermediates (Yang Li-jian, 2013).

Development of Novel Compounds and Reactions

  • Innovative approaches to creating new compounds using related structures have been explored. For example, β-bromo-α,β-unsaturated carboxylic acids were carbonylatively cyclized with primary amines to produce N-alkylmaleimides (Lee & Cho, 2012).

  • Research into the acidity of compounds structurally similar to 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid, like cyclopropanaphthalenes, provides insights into their chemical properties and potential applications in various reactions (Antol et al., 2003).

Advanced Applications in Chemistry

  • The chemical complexity of 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid and its derivatives opens doors to advanced applications. For instance, studies have synthesized fullerene C60 monoadducts through cyclopropanation, demonstrating its potential in materials science and nanotechnology (Nikolaev, Davidovich, & Piotrovskii, 2016).

  • In medicinal chemistry, derivatives of this compound have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, showcasing its potential in drug discovery and biochemical research (Boztaş et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c12-6-2-1-5-3-8-9(7(5)4-6)10(8)11(13)14/h1-2,4,8-10H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMSPPNJUVPCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Reactant of Route 2
3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Reactant of Route 3
3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Reactant of Route 4
3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Reactant of Route 5
3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Reactant of Route 6
3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

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